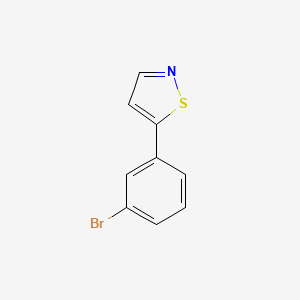

5-(3-Bromophenyl)isothiazole

Description

Contextual Overview of Isothiazole (B42339) Chemistry: Significance and Structural Diversity

Isothiazoles are five-membered aromatic heterocycles containing a nitrogen and a sulfur atom in a 1,2-relationship. This arrangement imparts a unique electronic and structural profile, making the isothiazole ring a valuable pharmacophore in medicinal chemistry and a versatile building block in materials science. mdpi.comthieme-connect.com The chemistry of isothiazoles is a rapidly developing area, underscored by a wide array of selective transformations involving the heterocycle and the significant biological activity of its derivatives. thieme-connect.com

The significance of isothiazoles stems from their presence in a variety of biologically active compounds. mdpi.com They are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comontosight.ai For instance, derivatives of isothiazole have been investigated for their potential in treating diseases like cancer and diabetes, as well as their use as microbicides. thieme-connect.com The isothiazole heterocycle can protect a molecule from enzymatic degradation, thereby prolonging its therapeutic action. thieme-connect.com

The structural diversity of isothiazole derivatives is vast, allowing for fine-tuning of their physical, chemical, and biological properties. The isothiazole ring can be functionalized at various positions, enabling the synthesis of a wide library of compounds. mdpi.comresearchgate.net This structural versatility is crucial for developing structure-activity relationships (SAR) and optimizing the pharmacological potential of isothiazole-based molecules. researchgate.net Isothiazole derivatives are also utilized as ligands in the formation of coordination compounds, for example, with lanthanide(III) ions to create materials with photoluminescent properties. rsc.orgrsc.org

Importance of Halogenated Heterocyclic Compounds in Medicinal Chemistry and Materials Science Research

The introduction of halogen atoms, such as bromine, into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance the therapeutic profile of a molecule. rsc.orgrsc.org Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For example, the presence of a bromine atom can increase a drug's permeability across biological membranes, including the blood-brain barrier. rsc.org

In medicinal chemistry, halogenated heterocycles are key components in the design of new therapeutic agents. They are found in drugs with a wide range of activities, including anticancer and antimicrobial properties. nih.govacs.orgnih.gov The bromine atom, in particular, can serve as a valuable synthetic handle, allowing for further molecular modifications through cross-coupling reactions to create more complex and potent derivatives. mdpi.com

In the realm of materials science, halogenated organic compounds are crucial for the development of advanced materials. They are used to create polymers with specific properties like flame retardancy and chemical resistance. mdpi.com The unique electronic properties imparted by halogens can also be harnessed in the design of materials for applications in electronics and photonics. rsc.org

Research Rationale and Objectives for the Comprehensive Investigation of 5-(3-Bromophenyl)isothiazole

The specific investigation of this compound is driven by a rational drug design approach that seeks to synergize the advantageous properties of both the isothiazole core and the bromo-substituted phenyl ring. The primary rationale is the potential of this compound to serve as a scaffold for the development of novel therapeutic agents and functional materials.

The research objectives for a comprehensive investigation of this compound would likely include:

Synthesis and Characterization: To develop efficient and scalable synthetic routes to this compound and its derivatives. This would involve detailed structural confirmation using modern spectroscopic techniques.

Exploration of Biological Activity: To screen the compound and its analogues for a wide range of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, based on the known biological potential of the isothiazole scaffold. thieme-connect.commdpi.comontosight.ai

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of this compound, for instance, by further substitution on the phenyl ring or functionalization of the isothiazole moiety, to understand how these changes affect its biological activity. The bromine atom at the meta-position of the phenyl ring provides a key site for such modifications.

Investigation as a Synthetic Intermediate: To utilize the bromine atom as a reactive site for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), thereby using this compound as a versatile building block for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science. mdpi.com

Evaluation in Materials Science: To explore the potential of this compound and its derivatives as components in the creation of novel organic materials, such as those with specific electronic or photoluminescent properties. rsc.org

By combining the established biological importance of the isothiazole ring with the property-enhancing effects of the bromophenyl group, the study of this compound opens a promising avenue for the discovery of new molecules with significant scientific and potentially commercial value.

Structure

3D Structure

Properties

CAS No. |

49602-96-2 |

|---|---|

Molecular Formula |

C9H6BrNS |

Molecular Weight |

240.12 g/mol |

IUPAC Name |

5-(3-bromophenyl)-1,2-thiazole |

InChI |

InChI=1S/C9H6BrNS/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H |

InChI Key |

SKVVYZWDWLASKB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)C2=CC=NS2 |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=NS2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 3 Bromophenyl Isothiazole and Its Precursors

Retrosynthetic Analysis and Strategic Precursor Development for the Isothiazole (B42339) Core

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For the isothiazole ring, this analysis reveals several key bond disconnections that inform the synthetic strategy. Generally, the formation of the isothiazole ring can be approached through four main retrosynthetic strategies, which guide the design of precursor molecules. thieme-connect.com

One common strategy involves the intramolecular cyclization of a precursor already containing the C-C-C-N-S backbone. This approach simplifies the final ring-forming step. Another powerful method is the (3+2)-heterocyclization, where a three-atom fragment and a two-atom fragment are combined. thieme-connect.com For instance, α,β-unsaturated aldehydes can react with ammonium thiocyanate, which serves as a donor of the N-S fragment, to form the isothiazole ring. thieme-connect.com

The development of precursors for 5-(3-Bromophenyl)isothiazole would logically start from 3-bromo-substituted aromatic compounds. For example, a suitable precursor could be a β-ketodithioester or a β-ketothioamide derived from a 3-bromoacetophenone derivative. These precursors can then undergo cyclization to form the desired 5-substituted isothiazole. organic-chemistry.org

Regioselective Approaches for the Construction of the this compound Scaffold

Achieving regioselectivity is paramount in the synthesis of substituted isothiazoles to ensure the desired isomer is obtained. For 5-substituted isothiazoles like this compound, the synthetic method must control the orientation of the substituents on the isothiazole ring.

A notable regioselective method is the reaction of β-ketodithioesters with ammonium acetate. organic-chemistry.orgrsc.org This one-pot, transition-metal-free reaction proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade, leading to the formation of 3,5-disubstituted isothiazoles with high regioselectivity. organic-chemistry.org By starting with a β-ketodithioester bearing the 3-bromophenyl group at the appropriate position, the synthesis can be directed to yield the this compound.

Another approach involves the reaction of dithioesters and aryl acetonitriles mediated by potassium hydroxide. This method allows for the synthesis of 3-hydroxy-4,5-disubstituted isothiazoles. organic-chemistry.org The regiochemistry is controlled by the nature of the starting dithioester and acetonitrile (B52724).

Contemporary Cyclization Strategies for Isothiazole Ring Formation

Modern synthetic chemistry has introduced several innovative cyclization strategies for forming the isothiazole ring, often with improved efficiency and milder reaction conditions.

| Cyclization Strategy | Description | Key Features |

| (4+1) Annulation | A one-pot synthesis from β-ketodithioesters or β-ketothioamides and ammonium acetate. | Metal- and catalyst-free, carbon-economic, proceeds via a sequential imine formation/cyclization/aerial oxidation cascade. organic-chemistry.org |

| Rhodium-Catalyzed Transannulation | Transannulation of 1,2,3-thiadiazoles with nitriles. | Utilizes a rhodium catalyst and allows for the synthesis of a variety of isothiazoles from readily available starting materials. organic-chemistry.orgrsc.org |

| Base-Promoted Cycloaddition | Demethoxylative cycloaddition of alkynyl oxime ethers with a sulfur source like Na2S. | Offers excellent functional group tolerance. organic-chemistry.org |

| Three-Component Reactions | Reactions involving enaminoesters, fluorodibromoiamides/esters, and sulfur. | Leads to the formation of new C-S, C-N, and N-S bonds with high selectivity for thiazoles or isothiazoles. organic-chemistry.orgacs.org |

| Trisulfur Radical Anion Facilitated Construction | Detosylation of α,β-unsaturated N-Ts imines and addition of a trisulfur radical anion. rsc.org | An innovative method for isothiazole synthesis. rsc.org |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical step in any synthetic protocol to maximize the yield and purity of the desired product. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.

For instance, in the synthesis of certain isothiazoles, the choice of base can have a dramatic impact on the yield. In one reported synthesis, using N-ethyldiisopropylamine or triethylamine individually resulted in a yield of no more than 18%, whereas a sequential addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) and then triethylamine boosted the yield to 90%. thieme-connect.com

Solvent choice is also crucial. While polar aprotic solvents like DMF are often used, their environmental impact and cost have led to the exploration of alternatives. thieme-connect.com Optimization experiments for a KOH-mediated synthesis of substituted isothiazoles found that using 2 equivalents of KOH in toluene at 100°C provided the best results, with yields up to 91%. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Routes in Isothiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isothiazoles to minimize environmental impact. researchgate.net This involves the use of greener solvents, catalysts, and more energy-efficient reaction conditions. researchgate.netsruc.ac.uk

Sustainable approaches to isothiazole synthesis include:

Solvent-free reactions : The oxidative cyclization of 3-aminopropenethiones can be carried out without a solvent using chromium trioxide supported on silica gel. thieme-connect.comthieme-connect.com This reaction can be performed at room temperature or under microwave irradiation, with the yields of the corresponding 4-cyanoisothiazoles being independent of the method. thieme-connect.com

Use of green solvents : The development of synthetic methods that utilize water or other environmentally benign solvents is a key goal of green chemistry. researchgate.netbepls.com

Catalyst-free reactions : The one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate is an example of a catalyst-free reaction, which simplifies purification and reduces waste. organic-chemistry.orgrsc.org

Energy efficiency : Microwave-assisted and ultrasound-assisted syntheses can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.nettandfonline.com

The adoption of these green chemistry principles not only reduces the environmental footprint of isothiazole synthesis but can also lead to more efficient and cost-effective manufacturing processes. researchgate.net

Elucidation of Reaction Mechanisms in the Formation of 5 3 Bromophenyl Isothiazole

Detailed Investigation of Key Reaction Pathways and Intermediates

The synthesis of 5-(3-Bromophenyl)isothiazole can be envisioned through the reaction of a suitable precursor, such as an enaminone or a β-ketothioamide, with a source of the N-S moiety. A plausible and widely utilized pathway involves the reaction of a 1-(3-bromophenyl)-3-aminoprop-2-en-1-one with a sulfurating and aminating agent.

One of the primary routes for the formation of the isothiazole (B42339) ring involves the cyclization of β-thioxo amides or related intermediates. A key reaction pathway for synthesizing 5-arylisothiazoles involves the reaction of enaminones with a source of sulfur and nitrogen. For the specific case of this compound, a potential starting material is 3-(dimethylamino)-1-(3-bromophenyl)prop-2-en-1-one.

The reaction mechanism can be postulated to proceed through the following key steps:

Thionation of the Enaminone: The carbonyl group of the enaminone is converted to a thiocarbonyl group. This can be achieved using various thionating agents, such as Lawesson's reagent or phosphorus pentasulfide. This step forms a β-thioxo enamine intermediate.

Formation of a Thioamide Intermediate: The enamine can tautomerize or react further to form a more stable thioamide-like intermediate, which is primed for cyclization.

Oxidative Cyclization: The crucial step in forming the isothiazole ring is the oxidative cyclization of the thioamide intermediate. This involves the formation of the S-N bond. Common oxidizing agents used for this purpose include iodine, N-bromosuccinimide (NBS), or even air (in some catalytic systems). The oxidation facilitates the removal of two hydrogen atoms, leading to the aromatic isothiazole ring.

Key Intermediates:

Enaminone: The starting material, which provides the C-C-C backbone of the isothiazole ring.

β-Thioxo Enamine/Thioamide: This intermediate is formed after the introduction of the sulfur atom and is the direct precursor to the cyclization step.

Dihydroisothiazole Derivative: A transient, non-aromatic cyclic intermediate may be formed before the final oxidation step.

A detailed mechanistic investigation would involve the isolation and characterization of these intermediates, or their detection using spectroscopic methods such as in-situ NMR or mass spectrometry.

Kinetic Studies and Energy Profile Analysis of Cyclization and Functionalization Steps

Hypothetical Kinetic Profile:

| Step | Reactants | Products | Probable Rate Determining Step |

| 1. Thionation | Enaminone + Thionating Agent | β-Thioxo Enamine | Can be slow depending on the reactivity of the thionating agent. |

| 2. Isomerization | β-Thioxo Enamine | Thioamide Intermediate | Generally a fast equilibrium. |

| 3. Oxidative Cyclization | Thioamide Intermediate + Oxidizing Agent | This compound | Often the rate-determining step, especially if a weak oxidant is used. |

The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to influence the electron density of the reacting system. This can affect the rate of both the thionation and the cyclization steps. The bromine atom's inductive effect (-I) would make the carbonyl carbon of the starting enaminone more electrophilic, potentially accelerating the initial attack of the thionating agent. Conversely, it might slightly destabilize any carbocationic intermediates that could form during the reaction.

Role of Catalysis and Solvent Effects on Mechanistic Outcomes

Both catalysts and solvents can play a crucial role in directing the reaction pathway and influencing the rate and yield of this compound synthesis.

Catalysis:

Acid Catalysis: In some synthetic routes, acid catalysts can be employed to activate the carbonyl group of the enaminone towards nucleophilic attack by the sulfur reagent. Protic acids or Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity.

Base Catalysis: Bases can be used to deprotonate the thioamide intermediate, facilitating the cyclization step. A stronger base would increase the concentration of the reactive anion, potentially accelerating the S-N bond formation.

Transition Metal Catalysis: While less common for this specific transformation, transition metal catalysts could be involved in the oxidative cyclization step, facilitating the electron transfer process.

Solvent Effects:

The choice of solvent can significantly impact the reaction mechanism by influencing the solubility of reactants and intermediates, stabilizing transition states, and participating in the reaction.

| Solvent Type | Potential Effect on the Reaction |

| Polar Protic Solvents (e.g., Ethanol, Acetic Acid) | Can stabilize charged intermediates and transition states through hydrogen bonding. May also act as a proton source or sink, participating in acid/base catalysis. |

| Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) | Can dissolve a wide range of reactants and reagents. Their high polarity can stabilize polar transition states. They are generally non-participatory in the reaction mechanism itself. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Generally used for reactions involving nonpolar reactants. They are less likely to stabilize charged intermediates, which could slow down certain steps of the reaction. |

For the synthesis of this compound, a polar aprotic solvent like DMF or acetonitrile (B52724) is often a suitable choice, as it can effectively dissolve the organic substrates and reagents without interfering with the reaction mechanism.

Transition State Analysis and Stereochemical Considerations

Transition State Analysis:

A detailed understanding of the reaction mechanism requires an analysis of the transition states of the key steps. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition state structures and calculating their energies.

For the rate-determining oxidative cyclization step, the transition state would likely involve an elongated S-N bond being formed, with the reacting atoms arranged in a specific geometry that minimizes the activation energy. The geometry of the transition state would be influenced by steric and electronic factors of the substituents. The 3-bromophenyl group, while not directly adjacent to the reacting centers, could exert a long-range electronic effect on the stability of the transition state.

Stereochemical Considerations:

The final product, this compound, is an aromatic and achiral molecule. Therefore, stereochemical considerations are not applicable to the final product itself. The starting materials and intermediates are also typically achiral. If a chiral catalyst or auxiliary were to be used in the synthesis, it would not impart chirality to the final aromatic product. The planarity of the isothiazole ring is a key feature of its aromaticity.

Computational Chemistry and Quantum Mechanical Investigations of 5 3 Bromophenyl Isothiazole

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic properties of 5-(3-Bromophenyl)isothiazole can be thoroughly investigated using quantum chemical methods, particularly Density Functional Theory (DFT). Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy for geometry optimization and electronic structure calculations. shd-pub.org.rsmdpi.comnih.gov

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity, kinetic stability, and optical properties. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For thiazole (B1198619) derivatives, these HOMO-LUMO energy gaps typically fall within the range of 4 to 7 eV. mdpi.commdpi.com

Natural Bond Orbital (NBO) analysis further refines the understanding of the electronic structure by describing electron density distribution in terms of localized bonds and lone pairs. shd-pub.org.rs This method elucidates intramolecular charge transfer (ICT) and hyperconjugative interactions, providing a quantitative measure of the stability derived from these electronic effects. shd-pub.org.rs

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound The following data is illustrative, based on typical values for similar aromatic heterocyclic compounds calculated using DFT methods.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.98 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.87 | Indicates chemical reactivity and kinetic stability. |

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of this compound is not rigid due to the rotational freedom around the single bond connecting the isothiazole (B42339) and 3-bromophenyl rings. Conformational analysis is essential to identify the most stable arrangements (conformers) and the energy barriers between them. mdpi.com

This is typically accomplished by performing a relaxed Potential Energy Surface (PES) scan. uni-muenchen.deresearchgate.net In this procedure, the dihedral angle between the two rings is systematically varied (e.g., from 0° to 180° in discrete steps), and at each step, the rest of the molecule's geometry is optimized to find the minimum energy for that constrained conformation. uni-muenchen.de The resulting plot of energy versus dihedral angle reveals the energetic landscape.

For biphenyl-like systems, the most stable conformation is often a twisted, non-planar structure, which represents a compromise between two opposing effects:

Steric Hindrance: Repulsion between the ortho-hydrogens on the phenyl ring and the atoms on the isothiazole ring destabilizes the planar (0°) conformation. ic.ac.uklibretexts.org

π-Conjugation: Electronic communication between the two aromatic rings is maximized in the planar conformation, which is electronically favorable. ic.ac.uk

The balance of these forces typically results in a global energy minimum at a dihedral angle between 20° and 50°. ic.ac.uk The planar and perpendicular (90°) conformations often represent transition states on the energetic landscape. ic.ac.uk

Table 2: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical energy values derived from typical PES scans of bi-aryl heterocyclic systems.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 2.5 | Planar (Transition State) |

| 42 | 0.0 | Twisted (Global Minimum) |

| 90 | 1.8 | Perpendicular (Transition State) |

| 180 | 2.6 | Planar (Transition State) |

Prediction of Reactivity Patterns and Site Selectivity

Computational methods can effectively predict the most likely sites for chemical reactions. A Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. nih.govresearchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the isothiazole ring, making it a primary site for protonation or interaction with electrophiles. The bromine atom and the regions around the hydrogen atoms would exhibit a positive potential.

For a more quantitative prediction, local reactivity descriptors derived from DFT, such as Fukui functions, can be calculated. researchgate.net These functions indicate the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most probable sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While quantum mechanical calculations provide insights into static, isolated molecules (often modeled in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule in a realistic environment, such as in a solvent box over a period of time. nih.govnih.gov

MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule's conformation and its interactions with solvent molecules evolve. nih.gov This approach is crucial for understanding:

Conformational Flexibility: Assessing the range of dihedral angles the molecule explores at a given temperature and the frequency of transitions between stable conformational states.

Solvation Effects: Analyzing the specific interactions, such as hydrogen bonding or van der Waals forces, between the solute and solvent molecules.

Stability of Complexes: If studying interactions with a biological target, MD simulations can assess the stability and conformational behavior of the ligand within a binding site. nih.gov

Analysis of the MD trajectory can provide information on structural stability, flexibility, and the average properties of the system over time.

Theoretical Spectroscopic Property Predictions and Correlations (Excluding Experimental Characterization)

Quantum chemistry allows for the ab initio prediction of various spectroscopic properties, which can aid in the interpretation of experimental data.

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies and oscillator strengths of a molecule. scielo.org.zamdpi.com This allows for the simulation of the UV-Visible absorption spectrum. scielo.org.zaresearchgate.net The calculations identify the specific molecular orbitals involved in the primary electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO), characterizing them as π→π* or n→π* transitions. scielo.org.za For aromatic systems like this compound, intense absorptions corresponding to π→π* transitions are expected. rsc.org

Vibrational Spectra: The calculation of vibrational frequencies is another powerful application. By computing the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed. Its diagonalization yields the frequencies and normal modes of vibration, which correspond to the peaks in an infrared (IR) or Raman spectrum. chemrxiv.orgresearching.cnkfupm.edu.sa These calculations, often performed within the harmonic approximation, are invaluable for assigning specific vibrational modes to observed spectral bands. chemrxiv.orgsemanticscholar.org

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for this compound The following is a hypothetical dataset based on TD-DFT calculations for similar aromatic compounds, using a functional like B3LYP. nih.gov

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 315 | 0.45 | HOMO → LUMO (92%) |

| S0 → S2 | 288 | 0.12 | HOMO-1 → LUMO (75%) |

| S0 → S3 | 265 | 0.28 | HOMO → LUMO+1 (88%) |

Chemical Reactivity and Derivatization Strategies of 5 3 Bromophenyl Isothiazole

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Moiety

The bromophenyl component of 5-(3-Bromophenyl)isothiazole is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, providing avenues for further functionalization.

Electrophilic Aromatic Substitution: The isothiazole (B42339) ring is generally considered an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack. Consequently, forcing conditions are often required for reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the isothiazole group and the bromine atom will influence the position of substitution, typically favoring the positions ortho and para to the bromine and meta to the isothiazole. However, specific experimental data on electrophilic substitution reactions directly on this compound is limited in publicly available literature, necessitating careful consideration of analogous systems.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing isothiazole ring can activate the bromophenyl moiety towards nucleophilic aromatic substitution, particularly when additional activating groups are present on the phenyl ring. nih.govsemanticscholar.org SNAr reactions offer a pathway to introduce a variety of nucleophiles, such as amines, alkoxides, and thiolates, replacing the bromine atom. The reaction typically proceeds under basic conditions and may require elevated temperatures. The efficiency of the substitution is highly dependent on the nature of the nucleophile and the presence of any additional substituents on the aromatic ring.

Functionalization Reactions of the Isothiazole Ring

The isothiazole ring itself presents opportunities for functionalization, although it is generally more stable and less reactive than other five-membered heterocycles.

C-H Functionalization: Direct C-H functionalization of the isothiazole ring is a powerful tool for introducing new substituents without the need for pre-installed leaving groups. While specific examples for this compound are not extensively documented, studies on related isothiazole derivatives suggest that C-H activation can be achieved at the C4 position. mdpi.com This can be accomplished using transition metal catalysts, such as palladium, in the presence of a suitable directing group or under specific reaction conditions.

Lithiation: Deprotonation of the isothiazole ring using strong bases like organolithium reagents can generate a lithiated intermediate, which can then be quenched with various electrophiles. For isothiazole itself, lithiation occurs preferentially at the C5 position. However, in 5-substituted isothiazoles, deprotonation may occur at other available positions, such as C4. mdpi.com This approach allows for the introduction of a wide range of functional groups, including alkyl, silyl, and carbonyl moieties.

Ring-Opening Reactions: Under certain conditions, the isothiazole ring can undergo ring-opening reactions, providing access to different classes of compounds. For instance, treatment with strong reducing agents or certain nucleophiles can lead to the cleavage of the N-S bond, yielding acyclic products that can be further elaborated.

Cross-Coupling Reactions and Diversification at the Bromine Position

The bromine atom on the phenyl ring of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling significant molecular diversification. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction is widely employed for the formation of biaryl structures by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids can generate a library of novel biaryl isothiazole derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. acsgcipr.orgnih.gov

| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | t-BuOH/H₂O | 78 |

Interactive Data Table: Examples of Suzuki-Miyaura Coupling Reactions

Heck-Mizoroki Reaction: The Heck reaction allows for the formation of carbon-carbon bonds by coupling this compound with alkenes. rsc.orgresearchgate.net This reaction is catalyzed by a palladium complex and requires a base to neutralize the generated hydrobromic acid. It provides a direct method for the synthesis of vinyl-substituted phenylisothiazoles, which can serve as versatile intermediates for further transformations. organic-chemistry.org

| Alkene | Catalyst | Base | Solvent | Yield (%) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 75 |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | 88 |

| Cyclohexene | Herrmann's catalyst | NaOAc | DMA | 65 |

Interactive Data Table: Examples of Heck-Mizoroki Reactions

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.orglibretexts.org The Sonogashira reaction is a powerful tool for the synthesis of arylalkynes, which are important structural motifs in many biologically active molecules and functional materials. rug.nl

| Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 90 |

| 1-Hexyne | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 82 |

| Propargyl alcohol | PdCl₂(CH₃CN)₂/CuI | i-Pr₂NH | DMF | 79 |

Interactive Data Table: Examples of Sonogashira Coupling Reactions

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles. nih.govwikipedia.orgrsc.org The reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a strong base. nih.gov This method provides direct access to a diverse array of aniline derivatives of 5-phenylisothiazole.

| Amine | Catalyst System | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 95 |

| Aniline | Pd(OAc)₂/t-Bu₃P | K₃PO₄ | Dioxane | 88 |

| Benzamide | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 76 |

Interactive Data Table: Examples of Buchwald-Hartwig Amination Reactions

Heteroatom Functionalization (Nitrogen and Sulfur) for Analog Design

Functionalization of the nitrogen and sulfur atoms within the isothiazole ring offers another dimension for analog design, although these reactions are less common than modifications at the carbon positions.

N-Alkylation/N-Arylation: The nitrogen atom of the isothiazole ring is generally weakly basic and less nucleophilic compared to other azoles. However, under specific conditions, N-alkylation or N-arylation can be achieved to form isothiazolium salts. These quaternized derivatives can exhibit altered electronic properties and may serve as precursors for further transformations.

S-Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form S-oxides or S,S-dioxides using various oxidizing agents such as peroxy acids. This modification significantly alters the electronic nature and geometry of the isothiazole ring, which can have a profound impact on the biological activity and physical properties of the molecule.

Synthesis of Advanced Isothiazole Analogues and Scaffold Diversification

The derivatization strategies outlined above can be employed in a combinatorial fashion to synthesize advanced isothiazole analogues with diverse functionalities. The this compound scaffold serves as a versatile platform for the development of new chemical entities with potential applications in various fields.

Scaffold Hopping: By utilizing the reactive handles on both the phenyl and isothiazole rings, scaffold hopping strategies can be implemented. rsc.org For example, the isothiazole ring can be used as a bioisosteric replacement for other aromatic or heteroaromatic systems in known bioactive molecules. Cross-coupling reactions at the bromine position allow for the introduction of various scaffolds, leading to the generation of novel molecular frameworks.

Synthesis of Bioactive Molecules: The derivatized this compound analogues can be screened for various biological activities. The isothiazole nucleus is a component of several known kinase inhibitors and other therapeutic agents. researchgate.net By systematically modifying the substituents on both the phenyl and isothiazole rings, libraries of compounds can be generated and evaluated for their potential as new drug candidates.

Exploration of Biological Activities and Molecular Interaction Mechanisms of 5 3 Bromophenyl Isothiazole

In Vitro Biological Screening Methodologies and Assays

The initial evaluation of bromophenyl-substituted isothiazole (B42339) and thiazole (B1198619) derivatives typically involves a battery of in vitro screening assays to determine their potential biological effects. These methodologies are crucial for identifying preliminary activity against various pathogens and cell lines.

Commonly employed assays include:

Antimicrobial Screening: The agar well diffusion method is a standard technique used to assess the antimicrobial potential of these compounds against a spectrum of microbes, including bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans and Aspergillus niger. nih.govacs.org The size of the inhibition zone around the well containing the compound indicates its efficacy. acs.org

Antifungal Activity Assessment: For more quantitative data on antifungal properties, the broth microdilution method is utilized. This assay determines the minimum inhibitory concentration (MIC) and IC50 values, indicating the compound's potency against specific fungal strains like Candida zeylanoides. nih.govacs.org

Anticancer Efficacy Evaluation: The Sulforhodamine B (SRB) assay and the MTT assay are widely used to screen for cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HepG-2 (liver cancer). nih.govacs.org These colorimetric assays measure cell proliferation and viability, providing IC50 values that quantify the concentration of the compound required to inhibit cell growth by 50%. acs.org

Antioxidant Activity: The free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is employed to evaluate the antioxidant potential of these compounds by measuring their ability to scavenge free radicals. nih.govacs.org

One study on a related compound, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, demonstrated significant antimicrobial potential with an inhibition zone of 30 mm, particularly against Staphylococcus aureus and Candida albicans. nih.govacs.org

Identification of Potential Molecular Targets and Biochemical Pathways

Following initial screening, research efforts focus on identifying the specific molecular targets and biochemical pathways through which these compounds exert their effects. This often involves a combination of experimental and computational approaches.

For the broader class of bromophenyl-thiazole analogues, several potential targets have been identified:

Kinase Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. Some thiazole derivatives have been identified as potent inhibitors of VEGFR-2. mdpi.com The concurrent inhibition of both EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 is considered an effective cancer therapeutic strategy. nih.gov

Enzyme Inhibition: Superoxide dismutase (SOD) is an enzyme crucial for the antioxidant defense system in parasites like Leishmania. researchgate.netnih.gov The difference between the parasite's iron-containing SOD (FeSOD) and the human Cu/Zn-containing counterpart makes it a viable target for selective inhibition by thiazole derivatives. researchgate.netnih.gov

Bacterial Enzymes: DNA gyrase, an essential enzyme for bacterial DNA replication, has been identified as a target for some antibacterial thiazole derivatives. nih.gov

These findings suggest that a compound like 5-(3-Bromophenyl)isothiazole could potentially interact with similar targets, particularly protein kinases and metabolic enzymes, disrupting critical cellular processes.

Enzyme Inhibition/Activation Studies and Ligand-Receptor Interactions

To validate the identified molecular targets, detailed enzyme inhibition studies are conducted. These studies provide quantitative measures of a compound's potency and can offer insights into its mechanism of binding.

For example, a novel 1,3-thiazole analogue demonstrated potent inhibitory activity against VEGFR-2 with an IC50 value of 0.093 µM, comparable to the standard drug Sorafenib (IC50 = 0.059 µM). mdpi.com Similarly, certain thiazole derivatives have shown micromolar affinity for Leishmania braziliensis SOD (LbSOD). researchgate.netnih.gov Molecular modeling and docking studies are frequently used to supplement these experimental findings, predicting how the ligands interact with the receptor's binding site. mdpi.comrsc.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. rsc.org For instance, docking studies of a thiazole derivative in the VEGFR-2 binding pocket showed a favorable binding affinity with a docking score of -10.16 kcal/mol. nih.gov

Table 1: Enzyme Inhibition Data for Selected Bromophenyl-Thiazole Derivatives

| Compound Class | Target Enzyme | Reported IC50 Value | Reference |

| 1,3-Thiazole Analogue | VEGFR-2 | 0.093 µM | mdpi.com |

| Thiazole Derivative | DNA Gyrase | 182 nM | nih.gov |

| Thiazole Derivative | Leishmania braziliensis SOD | Micromolar Affinity | researchgate.netnih.gov |

Cellular Assays for Biological Response Profiling

Cellular assays are essential for understanding how a compound affects whole cells, moving beyond isolated molecular targets. These assays profile the biological response, providing a more comprehensive picture of the compound's activity.

Key cellular assays used for related bromophenyl-thiazole compounds include:

Cell Cycle Analysis: Flow cytometry is used to determine the effect of a compound on the cell cycle progression of cancer cells. Studies have shown that some 1,3-thiazole derivatives can cause cell cycle arrest in specific phases, such as the S and pre-G1 phases, in HepG2 liver cancer cells. mdpi.com

Apoptosis Induction Assays: To determine if a compound induces programmed cell death (apoptosis), assays using Annexin V staining followed by flow cytometry are performed. One potent thiazole compound was found to increase apoptosis in MCF-7 cells by 32.66% compared to control cells, with significant increases in both early and late-stage apoptosis. mdpi.com

Cytotoxicity against Normal Cells: It is crucial to assess the selectivity of a compound. Cytotoxicity assays are also performed on non-cancerous cell lines, such as NIH/3T3 mouse embryonic fibroblast cells, to ensure the compound has a low impact on healthy cells. nih.govacs.org

For example, a specific 1,3-thiazole analogue demonstrated potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values of 5.73 µM and 12.15 µM, respectively, while showing no significant cytotoxicity toward normal epithelial cells. nih.gov

Table 2: Cellular Activity of a Representative Bromophenyl-Thiazole Analogue

| Cell Line | Assay Type | Observation | IC50 Value |

| MCF-7 (Breast Cancer) | Cell Cycle Analysis | Arrest at S and pre-G1 phases | N/A |

| MCF-7 (Breast Cancer) | Apoptosis Assay | 32.66% increase in apoptosis | N/A |

| MCF-7 (Breast Cancer) | Antiproliferation | Potent inhibition | 5.73 µM |

| MDA-MB-231 (Breast Cancer) | Antiproliferation | Potent inhibition | 12.15 µM |

Mechanistic Insights into Observed Biological Phenomena at the Molecular Level

Understanding the molecular mechanisms behind a compound's biological activity is the ultimate goal. This involves synthesizing data from various studies to build a coherent model of its action.

For bromophenyl-substituted thiazoles and isothiazoles, several mechanistic themes have emerged:

Structure-Activity Relationship (SAR): SAR analyses have shown a positive correlation between the inclusion of electron-withdrawing groups like chloro, bromo, and fluoro on the phenyl ring and an enhancement in anticancer activity. nih.govacs.org The position and nature of substituents on the thiazole or isothiazole ring are critical for potency and selectivity.

Induction of Apoptosis: The anticancer effects of many of these compounds are mediated through the induction of apoptosis. This is often linked to the inhibition of key survival pathways, such as those regulated by VEGFR-2. mdpi.com The pharmacological inhibition of VEGFR-2 has been shown to significantly enhance apoptosis in breast cancer cells. nih.gov

Computational Modeling: In silico molecular docking studies help to visualize and understand the interactions between the compound and its molecular target. These models can substantiate experimental findings, for instance, by confirming the potential of a compound to act as a superoxide dismutase (XO) inhibitor. nih.govacs.org The models can also rationalize inactivity, as seen in studies of isothiazolo[4,5-b]pyridines as GAK inhibitors, where molecular modeling helped explain their lack of binding affinity. rsc.org

These insights provide a predictive foundation for designing more potent and selective derivatives and suggest that this compound would likely operate through similar molecular mechanisms, leveraging the electronic properties of the bromophenyl group to interact with specific biological targets.

Structure Activity Relationship Sar Studies for 5 3 Bromophenyl Isothiazole Derivatives

Systematic Structural Modifications and Their Impact on Biological/Chemical Activity

Systematic structural modification is a cornerstone of medicinal chemistry, aimed at identifying the key molecular features responsible for a compound's activity and optimizing them. For isothiazole (B42339) and related thiazole (B1198619) derivatives, SAR studies have provided critical insights.

Research has shown that the nature and position of substituents on the phenyl ring, as well as modifications to the core heterocyclic system, can dramatically alter biological efficacy. For instance, in a series of antimicrobial 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, the substitution on the phenyl ring was a critical determinant of activity. Specifically, the presence of a p-bromophenyl group at the fourth position of the thiazole ring was found to increase both antifungal and antituberculosis activities nih.gov. This suggests that for a compound like 5-(3-Bromophenyl)isothiazole, the bromine atom's position (meta) and its electron-withdrawing nature are likely key contributors to its activity profile.

Further studies on benzazole derivatives, which include isosteric systems like benzothiazoles, revealed that the heterocyclic nucleus itself is important for antimicrobial action esisresearch.org. Replacing an oxazole or imidazole ring with a thiazole ring was shown to improve potency against Staphylococcus aureus esisresearch.org. This highlights the significance of the sulfur-containing isothiazole ring in this compound.

The impact of various substituents can be summarized as follows:

Electron-withdrawing vs. Electron-donating groups: In some series of thiazole derivatives, the presence of electron-withdrawing groups like nitro (NO₂) or electron-donating groups like methoxy (OCH₃) on an associated benzene ring was found to be beneficial for antimicrobial activity nih.gov.

Hydrophobic Moieties: For certain antibacterial thiazole derivatives, a nonpolar, hydrophobic moiety at one position of the ring was shown to be advantageous for activity against resistant bacterial strains nih.gov. The 3-bromophenyl group of the subject compound contributes significantly to its hydrophobicity.

Isosteric Replacement: The strategic replacement of one heterocyclic system with another (e.g., benzoxazole with benzothiazole) can enhance activity against specific microbial targets, indicating the importance of the core scaffold esisresearch.org.

| Structural Modification | Observed Impact on Activity | Relevant Derivative Class | Source |

|---|---|---|---|

| Substitution with p-bromophenyl on the thiazole ring | Increased antifungal and antituberculosis activity | 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazoles | nih.gov |

| Presence of electron-withdrawing (e.g., NO₂) or electron-donating (e.g., OMe) groups on the benzene ring | Beneficial for antimicrobial activity | 2,4-disubstituted thiazoles | nih.gov |

| Inclusion of a nonpolar, hydrophobic moiety at position 2 of the thiazole ring | Beneficial for antibacterial activity against MRSA, VISA, and VRSA strains | 2,5-disubstituted thiazoles | nih.gov |

| Replacement of benzoxazole/benzimidazole with a benzothiazole (B30560) ring | Enhanced potency against S. aureus and P. aeruginosa | Benzazoles | esisresearch.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models allow for the prediction of activity for new, unsynthesized molecules.

Several QSAR studies have been conducted on isothiazole and thiazole derivatives for various therapeutic targets. For instance, a QSAR investigation was performed on thirty-eight isothiazole derivatives targeting the NS5B polymerase of the Hepatitis C Virus (HCV) nih.gov. This study utilized multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models based on seventeen molecular descriptors nih.gov. Such models are crucial for understanding which physicochemical properties (e.g., lipophilicity, electronic properties, size) are most influential in determining a compound's inhibitory potential.

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to thiazole derivatives. In one study on thiazoles as 5-HT₃ receptor antagonists, docked conformations of the molecules were used to build 3D-QSAR models that achieved high cross-validated correlation coefficients (r²), indicating strong predictive power nih.gov. Another atom-based 3D-QSAR model for thiazole derivatives as Pin1 inhibitors also showed significant statistical parameters, with a training set R-squared of 0.839 and a test set Q-squared of 0.569 lew.roresearchgate.net.

The reliability of QSAR models is assessed through rigorous internal and external validation methods to ensure they are robust and not overfitted dmed.org.ua. The ultimate goal is to use these validated models for the virtual screening of chemical libraries to identify promising new drug candidates before their synthesis dmed.org.ua.

| Derivative Class / Target | QSAR Method | Key Statistical Parameters | Source |

|---|---|---|---|

| Isothiazole derivatives / HCV NS5B Polymerase | MLR, ANN | Models developed based on 17 molecular descriptors | nih.gov |

| Thiazole derivatives / Pin1 Inhibitors | Atom-based 3D-QSAR | Training set R² = 0.839; Test set Q² = 0.569 | lew.roresearchgate.net |

| Thiazoles / 5-HT₃ Receptor Antagonists | CoMFA, CoMSIA | Cross-validated r² = 0.785 (CoMFA), 0.744 (CoMSIA) | nih.gov |

| Isothiazolidinedione derivatives / PTP1B inhibitors | 3D-QSAR | r² = 0.98; q² = 0.62 | monash.edu |

Pharmacophore Modeling and Rational Design Principles

Pharmacophore modeling is another ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. A pharmacophore model defines features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic regions (H), and aromatic rings (R).

For derivatives related to this compound, pharmacophore modeling has been instrumental in rational drug design. A study on thiazole derivatives as Pin1 inhibitors resulted in the development of a five-point pharmacophore model, designated ADRRR.2 lew.roresearchgate.net. This model comprises one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings lew.roresearchgate.net. The this compound scaffold, with its two aromatic rings (phenyl and isothiazole) and potential for hydrogen bonding via the nitrogen atom, could be mapped onto such a model to guide further optimization.

In another study on isothiazolidinedione derivatives as PTP1B inhibitors, a six-point pharmacophore model was developed. This model consisted of four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor monash.edu. The associated QSAR model suggested that hydrophobic aromatic character was a crucial feature for inhibitory activity monash.edu. These models provide a virtual framework that can be used to screen compound libraries or to design novel molecules with a higher probability of being active. The insights from these models are expected to guide the rational design of new derivatives with enhanced affinity and selectivity towards their intended targets lew.roresearchgate.net.

Design of Focused Libraries for Optimized Research Probes

The knowledge gained from SAR, QSAR, and pharmacophore modeling culminates in the design of focused chemical libraries. Instead of synthesizing compounds randomly, these computational insights allow chemists to create smaller, more targeted sets of molecules with a higher likelihood of success.

The process involves using the established models as filters. A pharmacophore model, for example, can be used to search large virtual databases to identify molecules that fit the required 3D arrangement of chemical features nih.gov. Similarly, a validated QSAR model can predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of those with the highest predicted potency dmed.org.ua.

For isothiazole derivatives, this approach enables the rational design of new inhibitors. By understanding that features like aromatic rings and specific hydrogen bonding patterns are crucial, a focused library could be designed around the this compound scaffold by systematically varying substituents on the phenyl ring or by modifying the isothiazole core to better match the pharmacophore model and optimize properties predicted by the QSAR model lew.roresearchgate.net. This strategy accelerates the discovery of optimized research probes and potential therapeutic leads by minimizing synthetic effort and focusing on the most promising chemical space.

Emerging Research Directions and Potential Research Applications of 5 3 Bromophenyl Isothiazole

Development as Chemical Probes for Biological Systems Research

While direct research on 5-(3-Bromophenyl)isothiazole as a chemical probe is not extensively documented, the broader class of thiazole (B1198619) and benzothiazole (B30560) derivatives has shown significant promise in this area. researchgate.netresearchgate.net These compounds are foundational for creating fluorescent probes that can detect specific analytes, including metal ions, anions, and biological macromolecules, by exhibiting changes in their luminescence characteristics upon interaction. researchgate.net

Fluorescent probes based on these heterocyclic systems operate through mechanisms such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE). researchgate.net For instance, Thiazole Orange (TO) and its derivatives are well-known "light-up" probes that show a remarkable increase in fluorescence upon binding to nucleic acids like DNA and RNA, making them valuable for cell imaging and bioassays. nih.govmdpi.com

Given this precedent, this compound could serve as a valuable scaffold for developing new chemical probes. The isothiazole (B42339) core provides the necessary photophysical properties, while the bromophenyl group offers a reactive handle for introducing specific recognition moieties or for tuning the probe's electronic and photophysical characteristics. Future research could focus on modifying this compound to create targeted fluorescent sensors for imaging and detecting specific biological events or molecules within complex biological systems.

| Probe Type | Sensing Mechanism | Target Analyte Examples | Potential Application for this compound Scaffold |

| Fluorescent "Light-Up" Probes | Intercalation/binding restricts intramolecular rotation, enhancing fluorescence. | DNA, RNA, Proteins | Development of probes for nucleic acid or protein imaging by attaching specific binding moieties. |

| Chemosensors | Specific binding to an analyte induces a change in fluorescence (e.g., turn-on/off, ratiometric shift). | Metal ions (e.g., Zn²⁺, Hg²⁺), Anions, Small molecules | Functionalization via the bromo group to create selective sensors for specific ions or biomolecules. |

| ESIPT-based Probes | Binding event alters the excited-state intramolecular proton transfer process, leading to a fluorescence response. | pH, Polarity, Viscosity | Design of probes sensitive to micro-environmental changes within cells or tissues. |

Applications in Materials Science and Polymer Chemistry

Isothiazole-containing compounds are recognized as important building blocks for new materials with interesting electronic and mechanical properties. medwinpublishers.com The aromatic and electron-rich nature of the isothiazole ring makes it a candidate for incorporation into conjugated polymers and other advanced materials. Although specific studies on polymers derived from this compound are limited, the general class of thiazole-containing polymers has been explored for applications in organic electronics. researchgate.net

The presence of the bromine atom on the phenyl ring of this compound is particularly advantageous for materials science applications. It serves as a prime site for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for polymer synthesis. thieme-connect.com This allows for the systematic incorporation of the isothiazole unit into polymer backbones, enabling the tuning of the resulting material's electronic properties, such as the HOMO/LUMO energy levels and the bandgap. Such materials could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Role as Ligands in Organometallic Chemistry and Catalysis

The coordination chemistry of isothiazole derivatives is an area with significant potential. thieme-connect.comresearchgate.net The nitrogen and sulfur atoms within the isothiazole ring can act as coordination sites for metal ions, making these compounds attractive candidates for use as ligands in organometallic complexes. thieme-connect.com Although this field is less explored compared to their biological applications, recent studies have highlighted the promise of isothiazole-metal complexes in catalysis. thieme-connect.comresearchgate.net

Specifically, thiazole-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. scholaris.caresearchgate.net These catalysts are crucial for the formation of carbon-carbon bonds in organic synthesis. The this compound molecule offers multiple potential coordination modes. The nitrogen atom of the isothiazole ring can bind to a metal center, and the bromophenyl group can either be used to link the ligand to other structures or participate directly in catalytic cycles through oxidative addition. The development of catalysts based on this scaffold could lead to novel reactivity and selectivity in important chemical transformations.

| Catalytic Application | Metal Center | Role of Isothiazole Ligand | Potential Advantage of this compound |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium (Pd), Nickel (Ni) | Stabilizes the metal center, influences reactivity and selectivity. scholaris.caresearchgate.net | The bromo-substituent allows for ligand diversification or immobilization on a solid support. |

| Asymmetric Catalysis | Rhodium (Rh), Iridium (Ir) | Chiral isothiazole derivatives can induce enantioselectivity in reactions. | The phenyl ring can be modified to introduce chiral auxiliaries. |

| Oxidation/Reduction Reactions | Copper (Cu), Iron (Fe) | Modulates the redox potential of the metal center. | The electronic properties can be tuned via substitution on the phenyl ring. |

Future Research Challenges and Opportunities in Isothiazole Chemistry

The field of isothiazole chemistry, while rich with possibilities, also faces several challenges that present opportunities for future research. rsc.orgrsc.org

Synthetic Methodologies: A primary challenge is the development of more efficient, scalable, and environmentally friendly synthetic routes to functionalized isothiazoles. rsc.orgnih.gov While numerous methods exist, many rely on harsh reagents or produce significant waste. medwinpublishers.comresearchgate.net Innovations in metal-free synthesis, visible-light-promoted reactions, and multi-component reactions are promising avenues for overcoming these limitations. rsc.orgrsc.org Exploring direct C-H activation and functionalization of the isothiazole ring is another key area that could streamline the synthesis of complex derivatives. rsc.org

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the structure of isothiazole derivatives and their biological or material properties is crucial. acs.orgnih.gov For compounds like this compound, systematic modifications of both the isothiazole core and the phenyl substituent are needed to build comprehensive SAR models. This will enable the rational design of molecules with optimized activity for specific applications, whether as pharmaceuticals, pesticides, or advanced materials. acs.orgnih.gov

Exploring New Applications: The versatility of the isothiazole scaffold suggests that its full potential has yet to be realized. rsc.orgthieme-connect.com Future research should continue to explore novel applications. In medicine, this could include developing inhibitors for new biological targets or creating combination therapies. researchgate.net In materials science, the focus could be on creating novel smart materials, sensors, and components for organic electronics. medwinpublishers.com The unique properties endowed by the sulfur-nitrogen bond in the isothiazole ring warrant further fundamental investigation to uncover new chemical reactivity and applications. researchgate.net

Q & A

Q. Optimization Tips :

- Catalyst Selection : Use Pd complexes with single ligands (e.g., LPdCl₂) for higher activity compared to bis-ligand complexes .

- Temperature Control : Maintain 20–35°C to minimize side reactions (e.g., arylboronic acid homocoupling) .

- Purification : Employ silica gel chromatography or recrystallization from DMF for high-purity products .

Basic: How is the crystal structure of this compound derivatives determined, and what intermolecular interactions stabilize these structures?

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

Q. Critical Interactions :

- π-π Stacking : Between aromatic rings (centroid-centroid distances ~3.5 Å) .

- Hydrogen Bonding : C–H⋯N and C–H⋯O interactions (e.g., C8–H8⋯N1) stabilize molecular chains .

- Halogen Bonding : Bromine participates in weak C–Br⋯π interactions .

Advanced: How do palladium complexes of this compound enhance catalytic activity in cross-coupling reactions?

Methodological Answer :

Isothiazole ligands in Pd complexes improve catalytic performance by:

- Electronic Effects : The sulfur atom in isothiazole donates electron density to Pd, modulating oxidative addition/reductive elimination kinetics .

- Steric Tuning : Substituents at the 3- and 5-positions (e.g., bromophenyl) create a rigid coordination environment, reducing catalyst deactivation .

- Temperature Sensitivity : Optimal activity occurs at 20–35°C, with reduced homocoupling byproducts (e.g., <3% biphenyl formation) .

Case Study :

A Pd-isothiazole complex achieved 86% yield in Suzuki coupling of arylboronic acids with bromoarenes, outperforming traditional phosphine ligands .

Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives across studies?

Methodological Answer :

Discrepancies in antimicrobial or enzyme inhibition data arise from:

- Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines .

- Structural Analog Comparison : Compare thiol vs. methyl/amine derivatives (e.g., this compound-3-thiol shows higher antibacterial activity than -3-methyl analogs due to thiol-protein interactions) .

- Solubility Control : Use DMSO stock solutions (<1% v/v) to avoid solvent toxicity artifacts .

Example :

Inconsistent Gram-negative activity data were resolved by adjusting bacterial inoculum density to 1×10⁵ CFU/mL .

Advanced: How does heteroatom substitution at C3/C5 of this compound affect MEK inhibition and oral bioavailability?

Q. Methodological Answer :

- Sulfoxide/Sulfone Modifications :

- Bioavailability Optimization :

Case Study :

3-(Ethylsulfinyl)-5-(ethylthio)isothiazole showed 2.5-fold higher oral bioavailability in rat models compared to non-substituted analogs .

Basic: What spectroscopic techniques characterize this compound, and how are data interpreted?

Q. Methodological Answer :

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry :

Validation : Compare with reference spectra from PubChem or crystallographically validated structures .

Advanced: What challenges arise in selective functionalization of the isothiazole nucleus in this compound?

Methodological Answer :

Challenges include:

- Regioselectivity : Electrophilic substitution favors C4 over C5 due to bromophenyl directing effects. Mitigate via protective groups (e.g., Boc on N1) .

- Side Reactions : Thiol oxidation to disulfides occurs under aerobic conditions. Use inert atmospheres (N₂/Ar) during synthesis .

- Catalyst Compatibility : Pd catalysts may deactivate via sulfur binding. Use sulfur-tolerant systems (e.g., Pd(OAc)₂ with XPhos) .

Example :

C5 bromination achieved 77% yield using NBS in AcOH at 0°C, avoiding ring-opening side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.